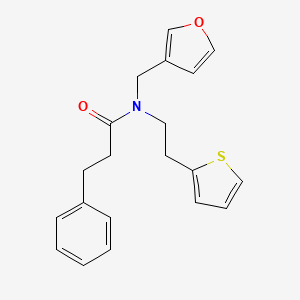

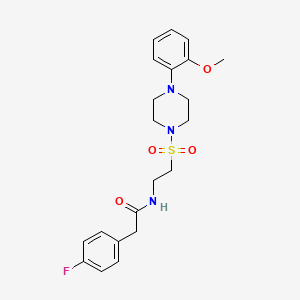

![molecular formula C25H24FN5O3 B2543780 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine CAS No. 1260987-95-8](/img/structure/B2543780.png)

1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine" is a structurally complex molecule that appears to be related to a family of compounds with potential biological activity. The presence of a piperazine ring, a common feature in many pharmaceuticals, suggests that this compound may interact with biological receptors or enzymes. The fluorophenyl and methoxyphenyl groups are also indicative of the molecule's potential for central nervous system activity, as these features are often found in CNS agents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of a piperazine derivative followed by the introduction of various substituents. For example, the synthesis of a related fluorophenyl piperazine compound was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Similarly, the synthesis of oxadiazolyl piperazine derivatives involved a series of reactions including the use of single crystal X-ray diffraction to confirm the structures . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . The piperazine ring often adopts a chair conformation, which is a stable configuration that could influence the compound's interaction with biological targets. Additionally, computational methods like density functional theory (DFT) calculations can predict reactive sites and provide insights into the electrophilic and nucleophilic nature of the molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like oxadiazole, which can participate in hydrogen bonding and other intermolecular interactions. These interactions are crucial for the compound's stability and its potential biological activity. For instance, intermolecular hydrogen bonds of the type C—H…O contribute to the crystal packing of oxadiazolyl piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antioxidant properties, have been evaluated using assays such as the ABTS radical cation scavenging and ferric reducing antioxidant power (FRAP) assay . These studies help in understanding the compound's stability and its potential as a therapeutic agent. The presence of substituents like the fluorophenyl group can significantly affect the molecule's activity, as seen in the antioxidant properties of related compounds .

Scientific Research Applications

Radiolabeled Antagonists for PET Studies

- [18F]p-MPPF as a Radiolabeled Antagonist for 5-HT1A Receptors : The compound [18F]p-MPPF, a structurally related piperazine derivative, has been utilized in PET studies to explore the serotonergic neurotransmission system. This research demonstrates the compound's application in understanding serotonin receptor distribution and function, which is crucial for diagnosing and treating various neurological and psychiatric disorders (Plenevaux et al., 2000).

Synthesis and Characterization of Piperazine Derivatives

- Synthesis, Characterization, and Biological Evaluation of Piperazine Derivatives : Another study focused on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. This work highlights the chemical synthesis pathways, crystal structure analysis, and preliminary biological activity assessments, showcasing the compound's potential in drug development and material science applications (Sanjeevarayappa et al., 2015).

Molecular Docking and Biological Activity Screening

- Piperazine-Azole-Fluoroquinolone Hybrids : Research on fluoroquinolone hybrids with piperazine-azole compounds involved conventional and microwave-assisted synthesis, biological screening, and molecular docking studies. These compounds demonstrated antimicrobial activity and DNA gyrase inhibition, suggesting their potential as therapeutic agents against bacterial infections (Mermer et al., 2019).

Anticonvulsant and Antihypertensive Effects

- Anticonvulsant and Antihypertensive Piperazine Derivatives : A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, showed significant antiarrhythmic and antihypertensive activities. These findings indicate the role of piperazine derivatives in developing cardiovascular drugs (Malawska et al., 2002).

Future Directions

properties

IUPAC Name |

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O3/c1-33-22-7-3-2-5-20(22)29-13-15-30(16-14-29)23(32)17-31-12-4-6-21(31)25-27-24(28-34-25)18-8-10-19(26)11-9-18/h2-12H,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBBTELVYHYVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

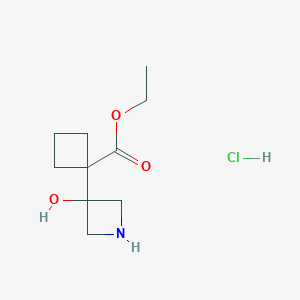

![Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride](/img/structure/B2543700.png)

![7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)

![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)

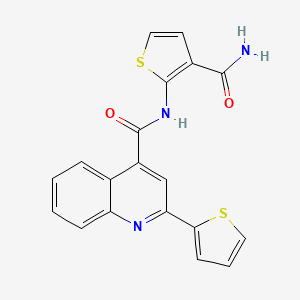

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)

![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)